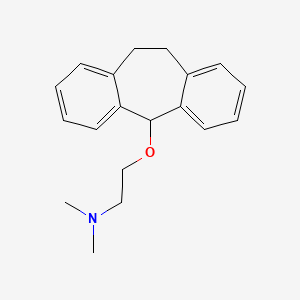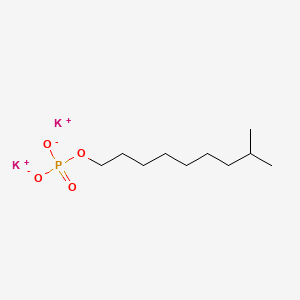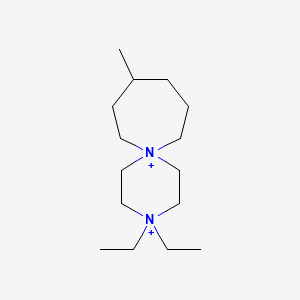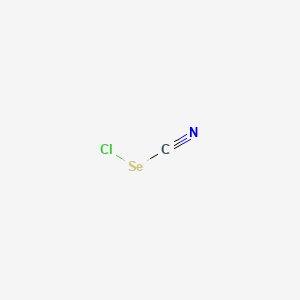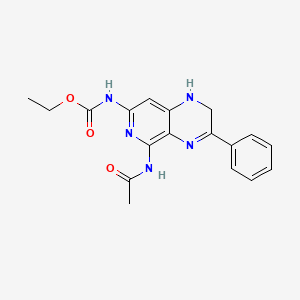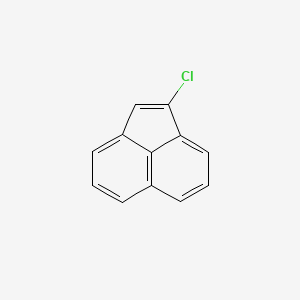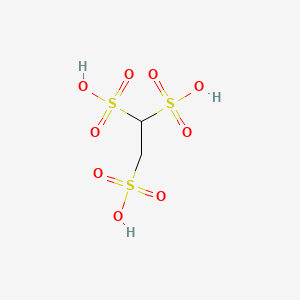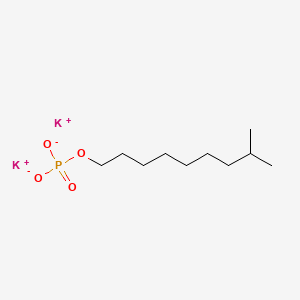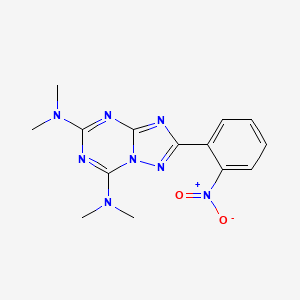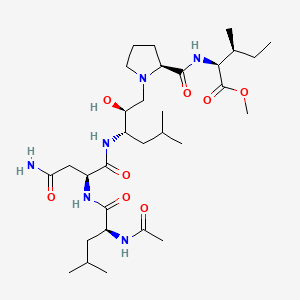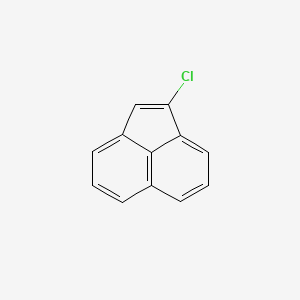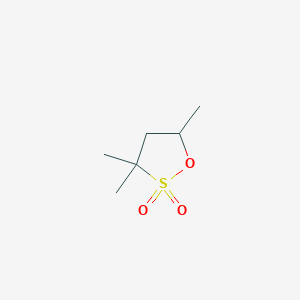
3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide is an organic compound with the molecular formula C6H12O3S. It is a member of the oxathiolane family, characterized by a five-membered ring containing both oxygen and sulfur atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3,5-trimethyl-1,2-oxathiolane with an oxidizing agent to introduce the dioxide functionality. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group to other functional groups.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate these reactions, including transition metal complexes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce different functionalized compounds .
Wissenschaftliche Forschungsanwendungen
3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems and industrial processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanesultone: Another member of the oxathiolane family with similar structural features.
3-Methyl-1,2-oxathiolane 2,2-dioxide: A closely related compound with a different substitution pattern
Uniqueness: 3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
4379-03-7 |
|---|---|
Molekularformel |
C6H12O3S |
Molekulargewicht |
164.22 g/mol |
IUPAC-Name |
3,3,5-trimethyloxathiolane 2,2-dioxide |
InChI |
InChI=1S/C6H12O3S/c1-5-4-6(2,3)10(7,8)9-5/h5H,4H2,1-3H3 |
InChI-Schlüssel |
CWWSIJWEKCSVRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(S(=O)(=O)O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


